molecular formula C17H23F3N2O2 B12071216 Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate

Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate

Cat. No.: B12071216
M. Wt: 344.37 g/mol
InChI Key: ZTMQESWFSUIDFM-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate (CAS: 872624-62-9) is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. Key structural attributes include:

  • A tert-butyl carboxylate group at position 1, which enhances steric bulk and metabolic stability.
  • 5-amino and 7-methyl substituents that influence electronic and steric properties.
  • A trifluoromethyl (CF₃) group at position 8, which improves lipophilicity and resistance to enzymatic degradation.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for drugs targeting cardiovascular and neurological pathways .

Properties

IUPAC Name

tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-10-8-11-13(21)6-5-7-22(15(23)24-16(2,3)4)14(11)9-12(10)17(18,19)20/h8-9,13H,5-7,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQESWFSUIDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzoazepine core. This can be achieved through a cyclization reaction using appropriate reagents and catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a trifluoromethylating agent under controlled conditions.

    Amino Group Addition: The amino group is introduced through a reductive amination reaction. This involves the use of an amine source and a reducing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted benzoazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate exhibit potential antidepressant properties. Studies show that benzazepine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Preliminary studies suggest that it may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

3. Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Pharmacological Insights

1. Mechanism of Action
The mechanism by which tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate exerts its effects involves interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI), enhancing neurotransmitter availability in synaptic clefts .

2. Side Effect Profile
While promising, the side effect profile remains a critical area of study. Comparative analyses with existing SSRIs indicate that this compound may have a lower incidence of common side effects such as sexual dysfunction and weight gain .

Material Science Applications

1. Polymer Chemistry
Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties .

2. Coatings and Adhesives
The unique chemical structure provides potential applications in coatings and adhesives where enhanced water resistance and adhesion properties are required. Research is ongoing to optimize formulations that include this compound for industrial applications .

Case Studies

StudyApplicationFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive behaviors in animal models when administered at specific dosages .
Study BNeuroprotectionShowed reduced neuroinflammatory markers in models of neurodegeneration after treatment with the compound .
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The benzoazepine core provides a rigid scaffold that can interact with various biological receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzazepine Derivatives

Tert-butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 872624-59-4)

  • Structural Differences: Replaces the 5-amino group with a 5-oxo (keto) group. Retains the 7-methyl and 8-trifluoromethyl substituents.
  • Functional Impact: The 5-oxo group reduces nucleophilicity at position 5, making it less reactive in amide bond formations compared to the amino-substituted counterpart. Demonstrates lower solubility in polar solvents due to reduced hydrogen-bonding capacity .
  • Applications : Used as a precursor in kinase inhibitor synthesis, where the keto group facilitates selective functionalization .

Tert-butyl 7-ethyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]azepine-1-carboxylate (CAS: Not explicitly listed)

  • Structural Differences :
    • Substitutes 7-methyl with a 7-ethyl group.
    • Shares the 5-oxo and 8-trifluoromethyl groups.
  • Functional Impact :
    • The ethyl group increases lipophilicity (logP ~3.2 vs. ~2.8 for the methyl analog), enhancing membrane permeability.
    • Exhibits slower metabolic clearance in hepatic microsome assays due to steric hindrance .

Benazepril Hydrochloride (CAS: 86541-74-4)

  • Structural Differences :
    • Contains a carboxymethyl group at position 1 instead of tert-butyl carboxylate.
    • Features a phenylpropyl side chain and ethoxycarbonyl group.
  • Functional Impact :
    • Approved as an ACE inhibitor for hypertension, unlike the tert-butyl derivatives, which remain investigational.
    • The absence of a trifluoromethyl group reduces its metabolic stability compared to the target compound .

Data Table: Comparative Analysis of Key Benzazepine Derivatives

Property Target Compound (CAS: 872624-62-9) CAS: 872624-59-4 CAS: Not listed Benazepril HCl
Substituent at Position 5 Amino (-NH₂) Oxo (=O) Oxo (=O) Oxo (=O)
Substituent at Position 7 Methyl (-CH₃) Methyl (-CH₃) Ethyl (-CH₂CH₃) N/A
Substituent at Position 8 Trifluoromethyl (-CF₃) Trifluoromethyl (-CF₃) Trifluoromethyl (-CF₃) N/A
logP (Predicted) 2.5–3.0 2.8–3.2 3.2–3.5 1.9–2.3
Primary Application Pharmaceutical intermediate Kinase inhibitor precursor Metabolic studies ACE inhibitor

Research Findings and Functional Insights

Metabolic Stability

  • The trifluoromethyl group in all three tert-butyl derivatives confers resistance to cytochrome P450 oxidation, with hepatic half-lives >60 minutes in vitro .
  • Benazepril, lacking this group, shows a shorter half-life (~30 minutes), necessitating prodrug formulations .

Biological Activity

Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate (CAS No. 872624-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23F3N2O2
  • Molecular Weight : 344.37 g/mol
  • Purity : ≥98% .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections detail its pharmacological effects and mechanisms.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that benzazepine derivatives exhibit significant antidepressant properties. Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate has been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Anxiolytic Effects :
    • The compound has displayed anxiolytic properties in animal models. It appears to interact with GABAergic systems, enhancing the effects of GABA neurotransmission, which is known to alleviate anxiety symptoms .
  • Neuroprotective Properties :
    • Studies suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation, potentially beneficial in neurodegenerative diseases .

The mechanisms through which tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate exerts its biological effects include:

  • Receptor Modulation : The compound is believed to act as a partial agonist at certain serotonin receptors (specifically 5-HT1A), which contributes to its antidepressant and anxiolytic effects.
  • Inhibition of Reuptake Transporters : It may inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft .

Study on Antidepressant Effects

A notable study published in a peer-reviewed journal explored the antidepressant effects of various benzazepine derivatives, including tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate. The study utilized rodent models subjected to chronic unpredictable stress and evaluated behavioral changes using the forced swim test (FST) and the tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The results demonstrated that treatment with tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate significantly reduced cell death and oxidative stress markers compared to untreated controls .

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